molecular formula C11H20O2<br>CH2=CHCOOC8H17<br>C11H20O2 B090911 2-Ethylhexyl acrylate CAS No. 103-11-7

2-Ethylhexyl acrylate

Cat. No. B090911
CAS RN: 103-11-7
M. Wt: 184.27 g/mol
InChI Key: GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Description

2-Ethylhexyl acrylate (EHA) is a widely used acrylate in the polymer industry, known for its applications in producing adhesives, coatings, and sealants. It is synthesized from acrylic acid and 2-ethylhexanol, typically using a catalytic process. The interest in EHA is due to its desirable properties such as flexibility, weather resistance, and adhesion, which make it suitable for various industrial applications .

Synthesis Analysis

The synthesis of 2-Ethylhexyl acrylate can be achieved through a process known as Fisher esterification, which is a reaction between acrylic acid and 2-ethylhexanol. This reaction is catalyzed by sulfuric acid in traditional batch reactors, but advancements have been made using solid catalysts and reactive distillation to improve the process. Reactive distillation, in particular, has been shown to be an effective method for producing EHA, with the added benefits of reduced corrosion, easier product separation, and the elimination of spent acid disposal issues . Additionally, the use of deep eutectic solvents (DES) as dual solvent-catalysts has been proposed to intensify the esterification process, showing promising results in terms of reaction kinetics and solvent recyclability .

Molecular Structure Analysis

The molecular structure of EHA consists of a vinyl group attached to an ester linkage, which in turn is connected to a 2-ethylhexyl group. This structure is responsible for the monomer's reactivity and subsequent polymer properties. The branching levels in the polymerized EHA can be determined by NMR spectroscopy, which reveals the extent of hydrogen abstraction at backbone C−H bonds during polymerization .

Chemical Reactions Analysis

EHA can undergo various polymerization reactions to form polymers with different architectures. Free-radical solution polymerization is one method, where branching occurs due to hydrogen abstraction, and the extent of branching can be controlled by the initial monomer concentration and conversion levels . Atom transfer radical polymerization is another method used to synthesize block copolymers with EHA, which can form micelles in certain environments, such as automobile engine oil . Anionic polymerization has also been explored, with the use of polydentate lithium alkoxides as initiators, although the stability of the resulting polymer anions can be an issue .

Physical and Chemical Properties Analysis

The physical and chemical properties of EHA and its polymers are crucial for their application in various industries. Thermal stability is an important property, especially for polymers used as plasticizers in medical applications. Thermal analysis has shown that the degradation process of poly(2-ethylhexyl acrylates) is dependent on their molecular weight . The behavior of these polymers in dilute solution, such as their viscosity, can be characterized by viscometry and other methods, providing insights into their molecular weight distribution and polymer-solvent interactions . The adhesive properties of EHA polymers can be tailored by controlling the gel fraction and molecular weight distribution during polymerization, which is critical for applications like pressure-sensitive adhesives .

Scientific Research Applications

1. Esterification of Acrylic Acid

  • Application Summary: 2-Ethylhexyl acrylate (2EHA) is used in the esterification of acrylic acid with 2-ethylhexanol. This process is important for the production of 2EHA, which is used in the production of coatings, adhesives, superabsorbents, thickeners, and plastic additives .
  • Methods of Application: The esterification is catalyzed by an ion-exchange resin. The best sulfonic acid functional cation-exchange resin was screened among several options. The effect of important parameters such as initial concentration of acrylic acid, temperature, molar ratio of reactants, catalyst loading, and polymerization inhibitor loading was studied .
  • Results: The research led to the development of a cheaper process that employs heterogeneous catalysts and alternative raw material from wastewater containing acrylic acid .

2. Modification of Cassava Starch

  • Application Summary: 2-Ethylhexyl acrylate is used in the chemical modification of cassava starch. The starch is grafted with 2-ethylhexyl acrylate to make it more hydrophobic for improved blending with poly(lactic acid) (PLA) .
  • Methods of Application: Grafting is carried out using cassava starch and 2-ethylhexyl acrylate in a methanol-water solvent mixture at 45°C for 48 hours. L-Ascorbic acid and hydrogen peroxide are used as the redox initiating system .
  • Results: The chemical modification improved the interfacial adhesion between the starch particles and the PLA matrix through the hydrophobic PLA-PEHA interactions. Tensile testing of the films showed a marked increase in extensibility and toughness up to a loading of 10% starch-g-PEHA .

3. Preparation of Homopolymers and Copolymers

  • Application Summary: 2-Ethylhexyl acrylate is used in the preparation of homopolymers and copolymers. It is involved in the copolymerization with acrylamide, methacrylic acid, acrylonitrile, styrene, maleic acid esters, vinyl acetate, vinyl chloride, and unsaturated polyesters .
  • Methods of Application: The specific methods of application can vary depending on the type of polymer being synthesized. Generally, the process involves mixing the monomers in the correct proportions and adding a suitable initiator to start the polymerization reaction .
  • Results: The resulting polymers have a wide range of properties and can be used in various applications, including coatings, adhesives, and plastic additives .

4. Manufacturing of Mounting Tapes and Protective Films

  • Application Summary: Poly(2-ethylhexyl acrylates) are widely used in many areas of life for manufacturing of mounting tapes, splicing tapes, protective films, sign and marking films .
  • Methods of Application: The specific methods of application can vary depending on the product being manufactured. Generally, the process involves polymerizing 2-ethylhexyl acrylate to form a polymer, which is then processed into the desired form .
  • Results: The resulting products have a wide range of uses, including in the automotive industry, in packaging, and in various other industrial applications .

5. Cosmetics and Personal Care Products

  • Application Summary: 2-Ethylhexyl acrylate is used in the formulation of cosmetics and personal care products. It is used in the production of polymers that form films on the skin, hair, or nails. These films can provide various benefits, such as improved texture, moisture retention, or increased longevity of the product .
  • Methods of Application: The specific methods of application can vary depending on the product being formulated. Generally, the process involves polymerizing 2-ethylhexyl acrylate to form a polymer, which is then incorporated into the cosmetic or personal care product .
  • Results: The resulting products can provide improved performance and user experience. For example, they can provide better adhesion of color cosmetics, improved texture of skin care products, or increased longevity of hair styling products .

6. Adhesive Production

  • Application Summary: 2-Ethylhexyl acrylate is a major base monomer for the preparation of acrylate adhesives. It can react by free-radical polymerization to form macromolecules having a molecular weight of up to 200,000 g/mol .
  • Methods of Application: The specific methods of application can vary depending on the type of adhesive being synthesized. Generally, the process involves mixing the monomers in the correct proportions and adding a suitable initiator to start the polymerization reaction .
  • Results: The resulting adhesives have a wide range of properties and can be used in various applications, including packaging, automotive, and various other industrial applications .

Safety And Hazards

2-Ethylhexyl acrylate is combustible . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

The 2-Ethylhexyl Acrylate market stood at nearly 260 thousand tonnes in 2022 and is anticipated to grow at a CAGR of 4.5% during the forecast period until 2032 .

properties

IUPAC Name

2-ethylhexyl prop-2-enoate
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InChI

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3
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InChI Key

GOXQRTZXKQZDDN-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)C=C
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Molecular Formula

C11H20O2, Array
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Related CAS

9003-77-4
Record name Poly(2-ethylhexyl acrylate)
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DSSTOX Substance ID

DTXSID9025297
Record name 2-Ethylhexyl acrylate
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Molecular Weight

184.27 g/mol
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Physical Description

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor.
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Record name 2-Propenoic acid, 2-ethylhexyl ester
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Boiling Point

417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F
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Flash Point

180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none
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Density

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885
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Vapor Density

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35
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Vapor Pressure

0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg
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Mechanism of Action

...Male Wistar rats /were/ exposed to acrylic acid derivatives. The 6-hr inhalation of acrylonitrile (AN), methyl acrylate (MA), ethyl acrylate (EA), n-butyl acrylate (BA) and 2-ethylhexyl acrylate (2-EHA) in several concentrations increased the urinary thioether excretion; the portion metabolized to thioethers was... only 1.5-8% for the acrylates. Total-SH levels in the liver significantly decreased after the inhalation of AN, EA, BA and 2-EHA. ...Most pronounced NP-SH depletion was in the liver, less in blood and moderate in brain and lungs. There was an exponential relationship between the tissue NP-SH and the inhaled concentrations. Calculated concentrations inducing 50% NP-SH depletion indicated that reaction of acrylic acid derivatives with SH groups was decreasing in the order AN >>2-EHA >EA = BA for the chemicals and liver >blood >lungs >brain for the tissues. All inhaled acrylates induced hyperglycemia... . The chemical reactivity of acrylates with glutathione (GSH) decreased in the order EA >BA >MA >AN >2-EHA. The results suggest that GSH depletion may participate in acute lethal and biochemical toxic effects of acrylic acid esters.
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Impurities

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX)
Record name 2-ETHYLHEXYL ACRYLATE
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Product Name

2-Ethylhexyl acrylate

Color/Form

Colorless liquid

CAS RN

103-11-7, 1322-13-0, 9003-77-4
Record name 2-ETHYLHEXYL ACRYLATE
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Melting Point

-130 °F (NTP, 1992), -90 °C, -130 °F
Record name 2-ETHYLHEXYL ACRYLATE
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Synthesis routes and methods I

Procedure details

To a mixture of 250 parts of deionized water and 25 parts of the seed emulsion of Manufacturing Example 1, were added an aqueous solution of 0.1 part of ammonium persulfate and 17 parts of deionized water, and then the same procedures as stated in Manufacturing Example 14 were repeated, excepting using as the first stage pre-emulsion a mixture of 195 parts of methyl methacrylate, 100 parts of 2-ethylhexyl acrylate, 200 parts of deionized water, 0.4 part of sodium dodecylbenzene sulfonate and 0.9 part of ammonium persulfate and as the second stage monomer mixture a composition of 135 parts of methyl methacrylate, 65 parts of 2-ethylhexyl acrylate and 6 parts of n-dodecylmercaptan, to obtain an emulsion having a non-volatile content of 50.0%, average grain diameter of resinous particles being 2.8μ and the maximum diameter being 4.0μ.
[Compound]
Name
250
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Synthesis routes and methods II

Procedure details

Using the same procedure as was described in Example 1, an interpolymer of 6.2 parts of acrylic acid, 32.8 parts of methyl acrylate and 61.0 parts of 2-ethylhexyl acrylate was prepared in 73.22 parts of ethyl acetate and 25.11 parts of denatured alcohol, followed by the addition of 0.5 parts of acetylacetone, 0.35 part of triethylamine and 0.82 part of a 75 percent solution, in isopropanol, of titanium diisopropyl diacetylacetonate. The solids content of the adhesive solution was 45% and the viscosity, at 25° C., was 1870 cps. The adhesive properties of the composition were: 0° Shear > 24 hrs; 180° Peel -- 3.0 lbs. per inch of width; 90° Quick Stick -- 0.52 lbs. per inch of width.
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Name
denatured alcohol
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[Compound]
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solution
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[Compound]
Name
titanium diisopropyl
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Using the same procedure as was described in the preceding Examples, an interpolymer of 6.2 parts of acrylic acid, 32.8 parts of methyl acrylate and 61.0 parts of 2-ethylhexyl acrylate was prepared in 73.04 parts of ethyl acetate and 25.11 parts of denatured ethanol. Acetylacetone, 0.5 part, triethylamine, 0.53 part and a 75 percent solution of titanium diisopropyl diacetylacetonate, 0.82 part, were added. The resulting adhesive composition had a solids content of 45% and a viscosity, at 25° C., of 1875 cps. The adhesive properties of the composition were: 0° Shear -- > 24 hours; 180° Peel -- 3.0 lbs. per inch of width; 90° Quick Stick -- 0.52 lb. per inch of width.
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[Compound]
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solution
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[Compound]
Name
titanium diisopropyl
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Reaction Step Two

Synthesis routes and methods IV

Procedure details

Part of the acrylic acid obtained from the heavy-ends cut column was esterified with ethyl alcohol, n-butyl alcohol, and 2-ethylhexyl alcohol to produce ethyl acrylate, n-butyl acrylate, and 2-ethylhexyl acrylate. In the process for production of the acrylic ester, waste water was obtained at a total rate of 3.7 m3/h from the waste water 61 of the distilling column and the water phase 72 of the oil-aqueous separating device and waste oil was obtained at a rate of 555 kg/h from the bottom of the heavy-ends cut column 110.
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Synthesis routes and methods V

Procedure details

With 20 parts of lauric acid, 4 parts of polyoxyethylene sorbitan monooleate and 3 parts of sorbitan monooleate were mixed for dissolution 46 parts (as the solid portion) of a copolymer solution (C) obtained by conventional polymerization of 93 parts of acrylic acid 2-ethylhexyl ester and 7 parts of acrylic acid in ethyl acetate as the solvent to give a lipophilic phase.
Quantity
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Name
polyoxyethylene sorbitan monooleate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexyl acrylate
Reactant of Route 2
Reactant of Route 2
2-Ethylhexyl acrylate
Reactant of Route 3
Reactant of Route 3
2-Ethylhexyl acrylate
Reactant of Route 4
Reactant of Route 4
2-Ethylhexyl acrylate
Reactant of Route 5
Reactant of Route 5
2-Ethylhexyl acrylate
Reactant of Route 6
Reactant of Route 6
2-Ethylhexyl acrylate

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